Phenylmercuric chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in about 20,000 parts cold water; slightly sol in hot alcohol; sol in benzene, ether, pyridine. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organomercury Compounds - Phenylmercury Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

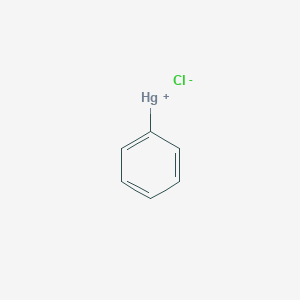

Structure

2D Structure

Properties

IUPAC Name |

phenylmercury(1+);chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGTVRDHKJQFAX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Hg+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-56-1 | |

| Record name | Phenylmercury chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHENYLMERCURIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Silent Silencer: A Technical Chronicle of Phenylmercuric Chloride's Scientific Legacy

An In-depth Examination of the Historical Applications, Mechanistic Actions, and Toxicological Profile of a Once-Prevalent Mercurial Biocide

Introduction

For a significant period in the 20th century, phenylmercuric chloride (PMC), an organomercury compound, was a prominent tool in the scientific and industrial armamentarium. Its potent biocidal properties led to its widespread use as a fungicide, antiseptic, and preservative across various disciplines. However, the very chemical reactivity that made it an effective biocide also rendered it a significant environmental and health hazard, leading to its eventual decline and restriction. This technical guide delves into the historical scientific uses of this compound, presenting a detailed account of its applications, the experimental methodologies used to evaluate its efficacy, and the biochemical mechanisms underlying its potent and ultimately hazardous effects.

Historical Scientific Applications and Efficacy

This compound was primarily valued for its broad-spectrum antimicrobial activity. Its application spanned from agricultural science to pharmaceutical preparations, where it was employed to inhibit the growth of fungi and bacteria.

Fungicidal Applications in Agriculture

In the agricultural sector, phenylmercuric compounds, including PMC, were utilized as seed treatments to protect crops from fungal pathogens. These compounds were instrumental in controlling seed-borne diseases, thereby improving crop yields.

Antiseptic and Preservative Uses

In laboratory and pharmaceutical settings, phenylmercuric salts were used as antiseptics and preservatives in a variety of products, including vaccines and ophthalmic solutions, to prevent microbial contamination.[1][2] The use of these compounds was predicated on their ability to effectively inhibit microbial growth at low concentrations.

Quantitative Toxicological and Efficacy Data

The potent biological activity of this compound is reflected in its toxicological and antimicrobial efficacy data. The following tables summarize key quantitative findings from various historical scientific studies.

| Parameter | Organism | Value | Reference |

| LD50 (Oral) | Rat | 60 mg/kg | |

| LD50 (Oral) | Rat | 22 mg/kg (for Phenylmercuric Acetate) | [3] |

| LD50 (Subcutaneous) | Rat | 63 mg/kg (for Phenylmercuric Nitrate) | [3] |

Table 1: Acute Toxicity of Phenylmercuric Compounds in Rats. This table presents the median lethal dose (LD50) of this compound and related compounds when administered orally or subcutaneously to rats, highlighting its high acute toxicity.

| Fungal Genus | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| Fusarium spp. | 0.0156 | 0.0313 | [4] |

| Aspergillus spp. | 0.0156 | 0.0313 | [4] |

| Alternaria alternata | 0.0313 | 0.0313 | [4] |

Table 2: Antifungal Efficacy of Phenylmercuric Nitrate (B79036). This table showcases the in vitro antifungal activity of a closely related compound, phenylmercuric nitrate, against common ocular pathogenic filamentous fungi. The Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of isolates are presented.

Experimental Protocols

Detailed experimental methodologies were employed to ascertain the efficacy and safety of this compound. The following are representative historical protocols for evaluating its fungicidal and antiseptic properties.

Historical Protocol for Fungicide Efficacy Testing in Paint

A common method to assess the fungicidal properties of paint formulations containing phenylmercuric compounds was the Petri Dish Test.

-

Sample Preparation: A sample of the paint containing a known concentration of this compound was applied to a sterile filter paper disc.

-

Inoculation: A Petri dish containing Potato Dextrose Agar was inoculated with a mixed spore suspension of common paint-defacing fungi, such as Aspergillus niger, Penicillium species, and Aureobasidium pullulans.

-

Incubation: The paint-coated disc was placed at the center of the inoculated Petri dish. The dish was then incubated at 28-30°C with a relative humidity of over 85% for 10-14 days.

-

Evaluation: The zone of inhibition (the area around the disc with no fungal growth) was measured to determine the fungicidal efficacy of the paint formulation.[5]

Historical Protocol for Antiseptic Efficacy Testing

The antiseptic properties of organic mercury compounds were evaluated by determining their ability to inhibit bacterial growth.

-

Media Preparation: A series of broth dilutions containing varying concentrations of this compound were prepared in a suitable culture medium.

-

Inoculation: Each dilution was inoculated with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus or Bacillus coli).

-

Incubation: The inoculated tubes were incubated under optimal growth conditions for the test bacterium.

-

Observation: The tubes were observed for turbidity, with the absence of growth indicating an inhibitory effect. The lowest concentration that prevented visible growth was recorded as the Minimum Inhibitory Concentration (MIC).[6]

Mechanism of Action: Disruption of Cellular Machinery

The biocidal activity of this compound stems from its high affinity for sulfhydryl (-SH) groups, which are integral components of many proteins, including essential enzymes.[7][8] This interaction leads to a cascade of disruptive cellular events.

Interaction with Sulfhydryl Groups and Enzyme Inhibition

The primary mechanism of toxicity for organomercury compounds is their covalent binding to the sulfhydryl groups of cysteine residues in proteins.[7] This binding alters the three-dimensional structure of the proteins, leading to the inhibition of critical enzymes and the disruption of cellular functions.

References

- 1. CAS 100-56-1: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. pic.int [pic.int]

- 4. Antifungal effect of ophthalmic preservatives phenylmercuric nitrate and benzalkonium chloride on ocular pathogenic filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A STUDY OF THE ANTISEPTIC PROPERTIES OF CERTAIN ORGANIC COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Phenylmercuric Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenylmercuric chloride in various organic solvents. Due to the compound's historical use as a biocide and its relevance in toxicological and environmental studies, understanding its behavior in different solvent systems is crucial. This document compiles available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.

Core Data Presentation

| Solvent | Qualitative Solubility | Citation |

| Benzene | Soluble | [1][2][3][4][5][6] |

| Diethyl Ether | Soluble | [1][2][3][4][5][6] |

| Pyridine | Soluble | [1][2][3][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][6][7] |

| Hot Ethanol | Slightly Soluble | [1][3] |

| Ethanol | Soluble | [8] |

| Water | Insoluble/Very Slightly Soluble | [1][2][3][4][5][6] |

Experimental Protocols

For researchers requiring precise quantitative solubility data, the Shake-Flask Method is a well-established and reliable technique.[9][10][11][12] The following protocol is a generalized procedure suitable for determining the solubility of organometallic compounds like this compound in organic solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Erlenmeyer flasks with ground-glass stoppers or screw caps (B75204) with solvent-resistant septa

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge (optional, for aiding separation)

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or Atomic Absorption Spectrometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[9][10] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed in the constant temperature bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, the tip of the pipette should be kept well below the liquid surface but above the solid phase.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of known this compound concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a suitable analytical method. For this compound, UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are common choices. Atomic Absorption Spectroscopy (AAS) can also be used to determine the mercury concentration, from which the concentration of this compound can be calculated.

-

Construct a calibration curve from the data obtained for the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions: this compound is a highly toxic compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste materials should be disposed of as hazardous waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound - CAMEO [cameo.mfa.org]

- 4. echemi.com [echemi.com]

- 5. 100-56-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 100-56-1 [chemicalbook.com]

- 7. 100-56-1 | CAS DataBase [m.chemicalbook.com]

- 8. pic.int [pic.int]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. bioassaysys.com [bioassaysys.com]

Phenylmercuric Chloride: A Technical Guide to its Fungicidal and Preservative Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric chloride (PMC), an organomercury compound with the chemical formula C₆H₅HgCl, has historically been utilized for its potent fungicidal and preservative properties. Its broad-spectrum antimicrobial activity made it a component in various applications, including agricultural fungicides, antiseptics, and as a preservative in some pharmaceutical and cosmetic products.[1][2] However, due to significant health and environmental risks associated with mercury, its use has been severely restricted or discontinued (B1498344) in many countries.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, fungicidal efficacy, relevant experimental protocols, and regulatory status.

Physicochemical Properties

This compound is a white, crystalline solid.[1] It is sparingly soluble in water but soluble in organic solvents such as benzene, ether, and pyridine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100-56-1 | [1] |

| Molecular Formula | C₆H₅ClHg | |

| Molecular Weight | 313.15 g/mol | |

| Melting Point | 250-252 °C | |

| Appearance | White crystalline solid | [1] |

| Solubility | Sparingly soluble in water; Soluble in benzene, ether, pyridine | [1] |

Mechanism of Action: Inhibition of Sulfhydryl-Containing Enzymes

The primary mechanism of action for this compound's fungicidal activity lies in its ability to inhibit essential enzymes within the fungal cell. The mercury atom in the compound has a high affinity for sulfhydryl (-SH) groups present in the amino acid cysteine, a key component of many proteins and enzymes.[3][4]

The interaction involves the formation of a covalent bond between the mercury atom and the sulfur atom of the sulfhydryl group, leading to the inactivation of the enzyme. This disruption of enzymatic function interferes with critical metabolic pathways necessary for fungal growth and survival, such as respiration and cell division.[4]

Caption: Mechanism of this compound Action.

Fungicidal Efficacy

Phenylmercuric compounds have demonstrated high efficacy against a broad range of fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for phenylmercuric acetate (B1210297) and nitrate (B79036) against various ocular pathogenic fungi. These values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of Phenylmercuric Compounds

| Compound | Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Phenylmercuric Acetate | Fusarium spp. | 0.0156 | 0.0156 | [5] |

| Aspergillus spp. | 0.0156 | 0.0156 | [5] | |

| Alternaria alternata | 0.0156 | 0.0156 | [5] | |

| Phenylmercuric Nitrate | Fusarium spp. | 0.0156 | 0.0313 | [1] |

| Aspergillus spp. | 0.0156 | 0.0313 | [1] | |

| Alternaria alternata | 0.0313 | 0.0313 | [1] |

MIC₅₀: Minimum inhibitory concentration for 50% of the isolates. MIC₉₀: Minimum inhibitory concentration for 90% of the isolates.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of a diazonium salt with mercuric chloride.

Materials:

-

Aniline

-

Sodium nitrite (B80452)

-

Hydrochloric acid

-

Mercuric chloride

-

Copper powder (optional, as a catalyst)

-

Acetone

-

Xylene

Procedure:

-

Diazotization: Aniline is diazotized by reacting it with sodium nitrite in the presence of hydrochloric acid at a low temperature (0-5 °C) to form benzenediazonium (B1195382) chloride.

-

Reaction with Mercuric Chloride: The cold solution of benzenediazonium chloride is then reacted with a solution of mercuric chloride. This forms a double salt, the diazonium chloromercurate.

-

Decomposition: The diazonium chloromercurate is decomposed, often by warming or with the aid of a catalyst like copper powder, to yield this compound, nitrogen gas, and hydrochloric acid.

-

Isolation and Purification: The crude this compound is isolated by filtration and then purified by recrystallization from a suitable solvent, such as xylene.

Caption: this compound Synthesis Workflow.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.[1][5]

Materials:

-

This compound

-

Fungal isolates to be tested

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. Spores are harvested and suspended in sterile saline. The suspension is adjusted to a specific optical density using a spectrophotometer to achieve a standardized spore concentration.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then prepared in RPMI-1640 medium in the 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized fungal spore suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35 °C) for a specified period (e.g., 48-72 hours).

-

Reading Results: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Caption: Antifungal Susceptibility Testing Workflow.

Regulatory Status and Safety Considerations

The use of this compound and other organomercury compounds is highly regulated and has been phased out in many applications globally due to their toxicity.

-

Toxicity: this compound is toxic to humans and can be absorbed through the skin.[1] It can cause severe health effects, including neurological damage.[1] The oral LD50 in rats is 60 mg/kg.[6]

-

Environmental Impact: Mercury and its compounds are persistent environmental pollutants that can bioaccumulate in the food chain.

-

Regulatory Actions:

-

In the United States, the use of mercury compounds in paints was discontinued in the early 1990s.[7] The FDA has also taken steps to remove mercury-containing preservatives from many drug products.[6]

-

The European Union has stringent restrictions on the use of mercury compounds in cosmetics and other consumer products.

-

Many countries have banned or severely restricted the use of phenylmercuric compounds as agricultural fungicides.

-

Given the significant health and environmental risks, the use of this compound is generally not recommended, and safer alternatives should be considered. Researchers and professionals working with this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper waste disposal procedures.

Conclusion

This compound is a highly effective fungicide and preservative due to its ability to inhibit essential fungal enzymes. However, its significant toxicity and environmental persistence have led to stringent regulatory controls and a decline in its use. This guide has provided a technical overview of its properties, mechanism of action, and fungicidal efficacy, along with detailed experimental protocols for its synthesis and testing. While its historical significance in antimicrobial applications is noteworthy, the focus in modern research and development is on the discovery and implementation of safer and more environmentally benign alternatives.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Antifungal Activity of Fibrate-Based Compounds and Substituted Pyrroles That Inhibit the Enzyme 3-Hydroxy-methyl-glutaryl-CoA Reductase of Candida glabrata (CgHMGR), Thus Decreasing Yeast Viability and Ergosterol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Phenylmercuric Chloride

Executive Summary: This document provides a comprehensive technical overview of phenylmercuric chloride (C₆H₅HgCl), an organomercury compound of significant historical interest. It details the molecular structure, physicochemical properties, and established synthesis pathways of the compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and data presented for clarity and practical application. Due to the extreme toxicity of organomercury compounds, all handling and synthesis must be conducted with stringent safety protocols.

Molecular Structure of this compound

This compound is an organometallic compound consisting of a phenyl group (C₆H₅) covalently bonded to a mercury atom, which is in turn bonded to a chlorine atom. The core of the molecule features a carbon-mercury bond and a mercury-chlorine bond.

The molecular geometry around the mercury atom is predominantly linear, with the phenyl group's ipso-carbon, the mercury atom, and the chlorine atom forming a C-Hg-Cl axis. This linearity is characteristic of many R-Hg-X compounds. The mercury atom is sp-hybridized, forming two strong sigma bonds.

Caption: Molecular structure of this compound.

Physicochemical and Quantitative Data

This compound presents as white, satiny crystalline leaflets or a fine powder.[1][2][3] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅ClHg | [3][4] |

| Molecular Weight | 313.15 g/mol | [2][3] |

| Appearance | White satiny leaflets or fine crystalline powder | [1][2][3] |

| Melting Point | 250-252 °C | [1][4] |

| Solubility | Soluble in benzene, ether, pyridine; Slightly soluble in hot ethanol (B145695); Insoluble in water. | [1][4] |

| CAS Number | 100-56-1 | [4] |

| Percent Composition | C: 23.01%, H: 1.61%, Cl: 11.32%, Hg: 64.06% | [3] |

Synthesis of this compound

The most established and reliable method for the synthesis of this compound is through the reaction of a benzenediazonium (B1195382) salt with mercuric chloride. This process, a variation of the Sandmeyer reaction, involves two primary stages:

-

Diazotization of Aniline (B41778): Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form benzenediazonium chloride.[5][6][7]

-

Reaction with Mercuric Chloride: The resulting diazonium salt solution is then reacted with a solution of mercuric chloride. This forms an intermediate addition compound (a double salt), which is subsequently decomposed, often with the aid of a catalyst like copper powder, to yield this compound, nitrogen gas, and other byproducts.[2]

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following section provides a detailed experimental methodology for the synthesis of this compound.

Disclaimer: This protocol is adapted from a well-established procedure for a structurally similar compound, β-naphthylmercuric chloride, as detailed in Organic Syntheses.[2] All work involving mercury compounds must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Chemicals: Aniline, concentrated hydrochloric acid (HCl), sodium nitrite (NaNO₂), mercuric chloride (HgCl₂), copper powder, acetone (B3395972), xylene, ice.

-

Equipment: Large beaker or crock (e.g., 2 L), mechanical stirrer, Büchner funnel, filtration flask, round-bottom flask with reflux condenser, heating mantle.

Step 1: Preparation of Benzenediazonium Chloride Solution

-

In a 2 L beaker equipped with a mechanical stirrer, combine 225 mL of concentrated hydrochloric acid and 250 mL of water.

-

To this acid solution, add 93.1 g (1.0 mole) of aniline. Stir until a suspension of aniline hydrochloride is formed.

-

Cool the suspension to below 5 °C by adding crushed ice directly to the mixture (approximately 250 g). Maintain this temperature throughout the diazotization.

-

In a separate beaker, dissolve 69 g (1.0 mole) of sodium nitrite in 150 mL of water and cool the solution.

-

Slowly add the cold sodium nitrite solution to the stirred aniline hydrochloride suspension. The rate of addition should be controlled to keep the temperature between 0 and 5 °C. Add more ice as needed.

-

After all the nitrite solution has been added, continue stirring for 15 minutes. A slight excess of nitrous acid should be confirmed with starch-iodide paper. The result is a cold solution of benzenediazonium chloride.

Step 2: Formation of the Diazonium-Mercuric Chloride Adduct

-

Prepare a solution of 271.5 g (1.0 mole) of mercuric chloride in 300 mL of concentrated hydrochloric acid, mixed with 300 g of ice.

-

Slowly add this cold mercuric chloride solution to the rapidly stirred benzenediazonium chloride solution.

-

A heavy, often yellowish, precipitate of the benzenediazonium chloride-mercuric chloride double salt will form.[2]

-

Continue stirring for 30 minutes after the addition is complete.

-

Collect the precipitated adduct by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold water (200 mL each) followed by two portions of cold acetone (75 mL each) to remove colored impurities.[2]

-

Air-dry the solid. Caution: This adduct can be explosive when heated or stored improperly.[2] It should be used promptly.

Step 3: Decomposition of the Adduct to this compound

-

In a large round-bottom flask (e.g., 2 L) equipped with a stirrer, place the dried adduct (approx. 0.3 mole), 700 mL of acetone, and 38 g (0.6 gram atom) of copper powder.[2]

-

Stir the mixture at room temperature. Nitrogen gas will evolve as the adduct decomposes. The reaction can be monitored by the cessation of gas evolution. The process may take several hours and can be left to stir overnight.[2]

Step 4: Isolation and Purification

-

After decomposition is complete, collect the insoluble material by vacuum filtration.

-

Transfer the solid residue to a large flask and add approximately 3 L of xylene.

-

Heat the xylene mixture to boiling to extract the this compound. Filter the hot solution through a pre-heated funnel to remove copper powder and other insoluble byproducts.

-

Allow the hot xylene filtrate to cool slowly to room temperature, and then cool further in an ice bath.

-

Crystals of this compound will precipitate. Collect the crystals by vacuum filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent like hot ethanol or benzene, if necessary. The final product should be white, crystalline, with a melting point of approximately 250-252 °C.[1][4]

Safety and Handling

Extreme Hazard: this compound is highly toxic and fatal if swallowed, inhaled, or in contact with skin.[1] It is a neurotoxin and can cause severe burns and cumulative organ damage through repeated exposure. It is also very toxic to aquatic life with long-lasting effects.

-

Engineering Controls: All manipulations must be conducted in a high-efficiency fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.

-

Handling: Avoid creating dust. Use wet methods for cleaning spills.

-

Disposal: All waste containing this compound or other mercury compounds must be disposed of as hazardous waste according to institutional and governmental regulations. Do not discharge to the environment.

References

Phenylmercuric Chloride: An In-depth Technical Guide to its Degradation and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmercuric chloride (PMC), an organomercury compound formerly used as a fungicide and preservative, poses significant environmental and health risks due to the toxicity of mercury and its derivatives. This technical guide provides a comprehensive overview of the degradation pathways, environmental fate, and toxicological effects of PMC. It summarizes available quantitative data on its persistence, details experimental protocols for its study, and visualizes key toxicological signaling pathways. While specific quantitative degradation data for PMC is limited, this guide draws upon information from closely related phenylmercury (B1218190) compounds to provide a thorough understanding of its environmental behavior.

Introduction

This compound (C₆H₅HgCl) is a white, crystalline solid with low solubility in water but soluble in organic solvents like benzene (B151609) and ether.[1][2] Its biocidal properties led to its use in agriculture and as a preservative in various products, including pharmaceuticals and paints.[3][4] However, the recognition of the significant toxicity of mercury compounds has led to restrictions on its use in many countries.[4] Understanding the degradation and environmental fate of PMC is crucial for assessing its long-term impact and developing remediation strategies.

Physicochemical Properties

The environmental transport and fate of a chemical are heavily influenced by its physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClHg | [1] |

| Molecular Weight | 313.15 g/mol | [1] |

| Melting Point | 250-252 °C | [1] |

| Water Solubility | Very slightly soluble (1 part in 20,000 parts cold water) | [1][2] |

| log Kow (Octanol-Water Partition Coefficient) | 1.78 | [1] |

| Vapor Pressure | 0.02 mmHg | [1] |

Degradation of this compound

The environmental persistence of PMC is determined by its susceptibility to both abiotic and biotic degradation processes. These processes transform PMC into various mercury species, including inorganic mercury (Hg²⁺), elemental mercury (Hg⁰), and potentially more toxic organomercury compounds like methylmercury (B97897).

Abiotic Degradation

Abiotic degradation of PMC primarily occurs through photolysis and hydrolysis.

-

Photodegradation: Phenylmercury compounds are known to be susceptible to degradation by sunlight.[3] The primary mechanism involves the cleavage of the carbon-mercury bond, which leads to the formation of inorganic mercury (Hg²⁺) and benzene.[3] One study indicated that this compound showed minimal decomposition after the equivalent of 7 days of ultraviolet light exposure, suggesting it may be relatively stable under certain light conditions.[1] However, the presence of photosensitizers in the environment can influence the rate of photodegradation.

Biotic Degradation

Microbial activity is a key factor in the transformation of organomercury compounds in the environment. Mercury-resistant bacteria have evolved mechanisms to detoxify these compounds.

-

Reductive Degradation: Some bacteria possess the mer operon, which encodes for enzymes capable of cleaving the carbon-mercury bond in organomercurials (via organomercurial lyase, MerB) and subsequently reducing ionic mercury (Hg²⁺) to the less toxic and more volatile elemental mercury (Hg⁰) (via mercuric reductase, MerA).[6] Studies on the closely related compound, phenylmercuric acetate (B1210297) (PMA), have shown that mercury-resistant bacteria can degrade it to elemental mercury and benzene.[6][7][8][9] One study reported a half-life of 12.5 days for PMA in the presence of approximately 10⁵ mercury-resistant organisms/ml.[7]

-

Metabolic Conversion: Research has also shown that microorganisms can metabolize PMA to diphenylmercury.[5] It is important to note that these studies did not find evidence of methylation to the highly neurotoxic methylmercury from PMA degradation.[5]

The overall biotic degradation pathway of phenylmercury compounds can be visualized as follows:

References

- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 100-56-1: this compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. REACH Annex XVII Restriction on Phenylmercury Compounds | SGS [sgs.com]

- 5. Phenylmercuric acetate: metabolic conversion by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of Phenylmercuric Acetate by Mercury-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodegradation of phenylmercuric acetate by mercury-resistant bacteria (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to Phenylmercuric Chloride and Its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenylmercuric chloride, an organomercury compound historically used for its potent antimicrobial properties. This document details its various synonyms encountered in scientific literature, summarizes its key quantitative properties, outlines experimental protocols for its evaluation, and elucidates its biochemical mechanism of action.

Nomenclature and Synonyms

This compound is known by a multitude of synonyms in scientific and commercial literature. Accurate identification is crucial for comprehensive literature reviews and regulatory compliance. The primary identifier is its CAS Registry Number: 100-56-1.[1][2]

Table 1: Synonyms and Identifiers for this compound

| Category | Synonym/Identifier |

| IUPAC Name | chloro(phenyl)mercury[1] |

| CAS Name | Chlorophenylmercury[1] |

| CAS Registry Number | 100-56-1[1][2] |

| Common Synonyms | Phenylmercury chloride[1], (Chloromercuri)benzene[1], Mercuriphenyl chloride[1], Phenyl chloromercury[1], Monophenylmercury chloride[1] |

| Trade Names | Agrenal[1], Agronal[1], Hexason[1], Mercutal, Merfazin, Mersolite 2, Stopspot[1] |

| Other Identifiers | PMC (fungicide)[1], UN2026 |

Quantitative Data and Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and the interpretation of experimental results.

Table 2: Physicochemical and Toxicological Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅ClHg[2] |

| Molecular Weight | 313.15 g/mol [1] |

| Appearance | White satiny leaflets or crystalline powder[1] |

| Melting Point | 250-252 °C[1] |

| Solubility | Insoluble in water; Soluble in benzene, ether, and pyridine; Slightly soluble in hot ethanol[1] |

| Vapor Pressure | 0.02 mmHg |

| LogP (Octanol-Water Partition Coefficient) | 1.78[1] |

| Acute Toxicity (Oral, Rat LD50) | 60 mg/kg[1] |

| Acute Toxicity (Dermal, Fatal in humans) | Fatal in contact with skin[2] |

| Acute Toxicity (Inhalation, Fatal in humans) | Fatal if inhaled[2] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[2] |

Biochemical Mechanism of Action

The primary mechanism of action for this compound's potent biocidal activity is its high affinity for sulfhydryl (-SH) groups in proteins. Mercury readily forms covalent bonds with the sulfur in cysteine residues, leading to the irreversible inhibition of essential enzymes. This disruption of enzymatic function leads to cellular dysfunction and, ultimately, cell death in microorganisms.

Furthermore, studies on the related compound, mercuric chloride, suggest a potential mechanism of cytotoxicity involving the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activation of this pathway is a key event in the cellular stress response and can lead to apoptosis (programmed cell death).

Below is a diagram illustrating the proposed signaling pathway for mercury-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) - Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of filamentous fungi and can be applied to assess the antifungal activity of this compound.[4]

Materials:

-

This compound stock solution (in an appropriate solvent like DMSO)

-

Test fungi (e.g., Aspergillus niger, Fusarium spp.)[4]

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the test fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

-

-

Preparation of Drug Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired final concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well with the fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 48-72 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a mammalian cell line, such as human kidney epithelial cells, which are a known target of mercury toxicity.[5]

Materials:

-

Human kidney epithelial cell line (e.g., HK-2)

-

Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics

-

This compound stock solution

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent used for the stock solution) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the in vitro toxicity of this compound.

This guide provides a foundational understanding of this compound for scientific professionals. Due to its high toxicity and environmental concerns, the use of this compound is heavily restricted in many countries.[6] All handling and experimentation should be conducted with extreme caution and in accordance with all applicable safety regulations.

References

- 1. This compound | C6H5ClHg | CID 7511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Mercuric chloride stimulates distinct signal transduction pathway for DNA synthesis in a T-cell line, CTLL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal effect of ophthalmic preservatives phenylmercuric nitrate and benzalkonium chloride on ocular pathogenic filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vitro test for measuring cytotoxicity of mercuric chloride to human kidney epithelial cells by specific enzyme release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 100-56-1: this compound | CymitQuimica [cymitquimica.com]

Delving into the Shadows: An In-depth Technical Guide on the Early Studies of Phenylmercuric Chloride's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric chloride (PMC), an organomercurial compound, garnered significant attention in the mid-20th century for its potent biological activity. Early investigations into its mechanism of action laid the groundwork for our understanding of heavy metal toxicology and enzyme inhibition. This technical guide provides a comprehensive overview of these seminal studies, focusing on the core biochemical interactions and the experimental approaches used to elucidate them. The primary mechanism of action identified in these early studies is the high-affinity interaction of the phenylmercuric cation with sulfhydryl (-SH) groups of proteins, leading to potent enzyme inhibition and disruption of cellular function.[1]

Core Mechanism: The Sulfhydryl Interaction

The foundational principle underlying the biological effects of this compound is its potent and often irreversible reaction with sulfhydryl groups, primarily from cysteine residues within proteins. This high affinity disrupts protein structure and function, with enzymes being a principal target.

The reaction can be represented as:

Protein-SH + C₆H₅HgCl → Protein-S-Hg-C₆H₅ + HCl

This covalent modification of essential sulfhydryl groups within the active sites or allosteric regions of enzymes leads to a loss of their catalytic activity.

Quantitative Analysis of Enzyme Inhibition

Early research quantified the inhibitory potency of phenylmercuric compounds on various enzymes. While specific data for this compound is sparse in readily available literature from the pre-2000 era, the following table summarizes the inhibitory concentrations of the closely related compound, phenylmercuric nitrate, as studied by Cook and Kreke in 1946. These values provide a quantitative insight into the potent enzyme inhibition by phenylmercuric compounds.

| Enzyme System | Source | Substrate | Phenylmercuric Nitrate Concentration for ~50% Inhibition (M) |

| Yeast Respiration | Baker's Yeast | Glucose | ~ 1 x 10⁻⁵ |

| Yeast Fermentation | Baker's Yeast | Glucose | > 1 x 10⁻⁴ |

| Succinoxidase | Pig Heart | Succinate | ~ 3 x 10⁻⁶ |

Key Experiments and Methodologies

The following sections detail the experimental protocols adapted from seminal early studies that were instrumental in defining the mechanism of action of mercurials.

Inhibition of Yeast Respiration and Fermentation

Objective: To determine the effect of phenylmercuric compounds on the metabolic activity of yeast.

Experimental Protocol (adapted from Cook & Kreke, 1946):

-

Yeast Suspension Preparation: A fresh suspension of baker's yeast in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) was prepared. The concentration of the yeast was standardized, often by dry weight determination.

-

Inhibitor and Substrate Addition: The yeast suspension was pre-incubated with varying concentrations of the phenylmercuric compound for a defined period. Following pre-incubation, the substrate (glucose) was added to initiate the metabolic process.

-

Measurement of Respiration: Oxygen consumption was measured using a Warburg respirometer. The yeast suspension, inhibitor, and substrate were placed in the main compartment of the Warburg flask, with a potassium hydroxide (B78521) solution in the center well to absorb the evolved carbon dioxide. The flasks were incubated in a constant temperature water bath, and the change in pressure due to oxygen consumption was recorded over time.

-

Measurement of Fermentation: Carbon dioxide production under anaerobic conditions was measured, also using a Warburg respirometer. The system was flushed with an inert gas (e.g., nitrogen) to create an anaerobic environment. The amount of CO₂ evolved was measured by the change in pressure in the manometer.

-

Data Analysis: The rates of oxygen consumption or carbon dioxide production were calculated and compared between the control (no inhibitor) and the experimental groups to determine the percentage of inhibition at each concentration of the phenylmercuric compound.

Inhibition of Succinoxidase System

Objective: To investigate the inhibitory effect of mercurials on a key enzyme complex of the mitochondrial respiratory chain.

Experimental Protocol (adapted from Barron & Kalnitsky, 1947):

-

Enzyme Preparation: A preparation of succinoxidase was obtained from minced pig heart tissue. This typically involved homogenization and differential centrifugation to isolate the mitochondrial fraction containing the enzyme complex.

-

Assay Mixture: The reaction mixture contained phosphate buffer (pH ~7.4), the enzyme preparation, and the substrate, sodium succinate.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent, was added to the reaction mixture at various concentrations.

-

Measurement of Enzyme Activity: The activity of the succinoxidase system was determined by measuring oxygen consumption using a Warburg respirometer, similar to the yeast respiration experiment.

-

Reactivation Studies: To confirm the involvement of sulfhydryl groups, reactivation experiments were performed. After inhibition with the mercurial, a dithiol compound such as 2,3-dimercaptopropanol (British Anti-Lewisite, BAL) was added to the mixture. The restoration of enzyme activity was then measured.

-

Data Analysis: The rate of oxygen uptake was calculated for each condition. The concentration of the mercurial required for 50% inhibition (IC50) was determined. The degree of reactivation by the dithiol was also quantified.

References

Methodological & Application

Application Notes and Protocols for Phenylmercuric Chloride as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmercuric chloride (PMC) is a potent, broad-spectrum enzyme inhibitor. Its primary mechanism of action involves the high-affinity binding of the mercury atom to sulfhydryl groups (also known as thiol groups, -SH) present in the cysteine residues of enzymes.[1] This interaction can lead to conformational changes in the protein structure, ultimately resulting in the inhibition of the enzyme's catalytic activity. Due to its reactivity with these essential functional groups, PMC can inhibit a wide range of enzymes, particularly those that rely on cysteine residues for their function.

Historically, organomercurial compounds like PMC were used extensively in biochemical research to probe the role of sulfhydryl groups in enzyme catalysis. However, due to their high toxicity, their use has significantly declined. These application notes provide a comprehensive overview of the use of PMC as an enzyme inhibitor, including its mechanism of action, available quantitative data (with a necessary reliance on data from the closely related mercuric chloride), detailed experimental protocols, and essential safety information.

Mechanism of Action

The inhibitory effect of this compound is primarily attributed to its covalent interaction with the sulfhydryl groups of cysteine residues within enzymes. This process, known as mercuration, disrupts the protein's native structure and function. The reaction can be represented as:

Enzyme-SH + C₆H₅HgCl → Enzyme-S-Hg-C₆H₅ + HCl

This binding is typically strong and often considered irreversible under physiological conditions. The formation of this stable enzyme-inhibitor complex prevents the enzyme from binding to its substrate and carrying out its normal catalytic function.

Data Presentation: Quantitative Inhibition Data

Quantitative data for the inhibition of specific enzymes by this compound is scarce in recent literature. The following table summarizes available IC₅₀ values for mercuric chloride (HgCl₂), a closely related mercury compound that also acts by targeting sulfhydryl groups. This data can serve as a proxy to estimate the potent inhibitory activity of organomercurials, though direct quantitative comparisons should be made with caution.

| Enzyme/Protein Target | Inhibitor | IC₅₀ Value | Organism/System |

| Thioredoxin Reductase | Mercury | 9 nM[2] | General |

| Urease | Mercuric Chloride | 0.018 µM[3] | Jack Bean |

| Hexokinase (cytosolic) | Mercuric Chloride | 4.1 µM[4] | Rat Brain |

| Hexokinase (mitochondrial) | Mercuric Chloride | 1.4 µM[4] | Rat Brain |

| Renal Na+-Pi Cotransporter | Mercuric Chloride | 54 µM | Renal Brush Border Membrane |

Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

General Protocol for Enzyme Inhibition Assay Using this compound

This protocol provides a general framework for assessing the inhibitory effect of PMC on a target enzyme. Specific parameters such as substrate concentration, enzyme concentration, and buffer composition should be optimized for the particular enzyme under investigation.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

This compound (PMC)

-

Appropriate buffer solution for the enzyme assay

-

Spectrophotometer or other suitable detection instrument

-

Pipettes and sterile, nuclease-free pipette tips

-

96-well plates or cuvettes

-

Personal Protective Equipment (PPE): Lab coat, safety goggles, and chemical-resistant gloves.[5]

Procedure:

-

Preparation of Reagents:

-

Buffer Solution: Prepare the optimal buffer for the target enzyme's activity, ensuring the pH is stable throughout the experiment.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration used in the assay should result in a measurable rate of reaction.

-

Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure sensitive detection of inhibition.

-

This compound (PMC) Stock Solution: Due to its low aqueous solubility, prepare a stock solution of PMC in an appropriate organic solvent such as ethanol (B145695) or DMSO.[6] For example, a 10 mM stock solution can be prepared and then serially diluted.

-

-

Enzyme Inhibition Assay:

-

Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should have a final volume that is compatible with the detection instrument.

-

Control Reactions:

-

No Inhibitor Control: Contains the enzyme, substrate, and buffer (with the same amount of solvent used for the inhibitor). This represents 100% enzyme activity.

-

No Enzyme Control: Contains the substrate and buffer to measure any non-enzymatic substrate degradation.

-

No Substrate Control: Contains the enzyme and buffer to measure any background signal from the enzyme preparation.

-

-

Inhibitor Reactions: Prepare a range of PMC concentrations by serially diluting the stock solution in the assay buffer.

-

Pre-incubation: Add the enzyme and the various concentrations of PMC to the wells/cuvettes. Allow for a pre-incubation period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously (if possible, using a multichannel pipette for 96-well plates).

-

Data Collection: Immediately begin monitoring the reaction by measuring the change in absorbance, fluorescence, or other appropriate signal over time using a plate reader or spectrophotometer. The rate of the reaction is determined from the initial linear portion of the progress curve.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each PMC concentration.

-

Determine the percentage of inhibition for each PMC concentration relative to the "No Inhibitor Control" using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the PMC concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Safety Precautions and Disposal

This compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.[5]

Disposal: All waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.[5] Do not dispose of it down the drain.

Conclusion

This compound is a powerful tool for studying enzymes that contain essential sulfhydryl groups. Its potent and broad-spectrum inhibitory activity makes it useful for initial investigations into the functional role of cysteine residues in enzyme catalysis. However, its high toxicity necessitates strict adherence to safety protocols. The provided application notes and protocols offer a comprehensive guide for researchers to safely and effectively utilize this compound as an enzyme inhibitor in their studies. Due to the limited availability of recent quantitative data, researchers are encouraged to perform thorough dose-response experiments to determine the specific IC₅₀ for their enzyme of interest.

References

- 1. Inhibition of horse liver alcohol dehydrogenase by L-3,3',5-triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanism of jack bean urease inhibition by Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The action of phenylmercuric nitrate; effects on enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of papain by nitriles: mechanistic studies using NMR and kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiol Group Titration using Phenylmercuric Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of thiol groups (-SH), also known as sulfhydryl groups, is critical in various fields of biological and pharmaceutical research. Thiols, most notably the side chain of the amino acid cysteine, play a pivotal role in protein structure, enzyme catalysis, and cellular redox signaling. The ability to precisely measure the concentration of these groups is essential for understanding protein chemistry, evaluating the impact of oxidative stress, and in the development of therapeutic agents that target or are affected by thiol-disulfide exchange.

This document provides detailed application notes and experimental protocols for the determination of thiol groups using phenylmercuric chloride. This method, particularly the spectrophotometric application established by P.D. Boyer, offers a reliable and sensitive means of thiol quantification. Additionally, an amperometric titration protocol is outlined, providing an alternative electrochemical approach.

Principle of the Method

The fundamental principle behind this titration method is the high-affinity reaction between the mercury atom of an organomercurial compound, such as this compound (C₆H₅HgCl), and the sulfur atom of a thiol group (R-SH). This reaction forms a stable mercaptide bond (R-S-Hg-C₆H₅).

R-SH + C₆H₅HgCl → R-S-Hg-C₆H₅ + HCl

The titration can be monitored using two primary methods: spectrophotometry and amperometry.

-

Spectrophotometric Titration: This method, based on the work of Boyer (1954), relies on the increase in absorbance in the UV region (typically around 250-255 nm) upon the formation of the mercaptide bond. By incrementally adding the this compound titrant to the thiol-containing sample, the absorbance increases linearly until all thiol groups have reacted. The point at which the absorbance plateaus signifies the endpoint of the titration.

-

Amperometric Titration: This electrochemical technique involves the use of a rotating platinum electrode. A constant voltage is applied between the rotating electrode and a reference electrode. The current generated is proportional to the concentration of the electroactive species, in this case, the excess this compound. As the titrant is added, it reacts with the thiol groups and is consumed. Once all the thiol groups have reacted, an excess of this compound results in a sharp increase in the diffusion current. The endpoint is determined graphically by the intersection of the two linear portions of the titration curve.

Quantitative Data Summary

The following tables summarize key quantitative parameters for both the spectrophotometric and amperometric titration methods.

Table 1: Spectrophotometric Titration Parameters

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 250-255 nm | Boyer, 1954 |

| Molar Extinction Coefficient Change (Δε) at 255 nm | ~1,800 M⁻¹cm⁻¹ | Boyer, 1954 |

| Typical this compound Concentration | 0.1 - 1.0 mM | Boyer, 1954 |

| Typical Thiol Sample Concentration | 10 - 100 µM | Boyer, 1954 |

| Recommended pH | 4.6 | Boyer, 1954 |

| Stoichiometry (Thiol:PMC) | 1:1 | Boyer, 1954 |

Table 2: Amperometric Titration Parameters

| Parameter | Value | Notes |

| Applied Potential | -0.4 V vs. SCE | Sufficient to reduce excess this compound. |

| Rotating Platinum Electrode Speed | 600 - 1200 rpm | Ensures a stable diffusion current. |

| Typical this compound Concentration | 0.1 - 1.0 mM | Dependent on the expected thiol concentration. |

| Typical Thiol Sample Concentration | 10 - 200 µM | |

| Recommended pH | 7.0 - 7.4 | Optimal for many biological samples. |

| Stoichiometry (Thiol:PMC) | 1:1 |

Experimental Protocols

Protocol 1: Spectrophotometric Titration of Thiol Groups

This protocol is adapted from the method described by P.D. Boyer in J. Am. Chem. Soc. 1954, 76, 4331-4337.

Materials:

-

This compound (PMC) stock solution (e.g., 10 mM in a suitable solvent, stable when stored in the dark)

-

Acetate (B1210297) buffer (0.1 M, pH 4.6)

-

Thiol-containing sample (e.g., protein solution, cysteine standard)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes and tips

Procedure:

-

Preparation of Titrant: Prepare a working solution of this compound (e.g., 0.5 mM) by diluting the stock solution in the 0.1 M acetate buffer (pH 4.6).

-

Sample Preparation: Dissolve or dilute the thiol-containing sample in the 0.1 M acetate buffer (pH 4.6) to a final concentration that will give a measurable absorbance change (e.g., 50 µM).

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 255 nm.

-

Initial Absorbance: Place a known volume of the sample solution (e.g., 2 mL) into a quartz cuvette and record the initial absorbance (A₀).

-

Titration:

-

Add a small, precise volume of the this compound working solution (e.g., 5 µL) to the cuvette.

-

Mix thoroughly by gentle inversion or with a pipette, avoiding bubble formation.

-

Allow the reaction to complete (typically rapid, within 1 minute).

-

Record the absorbance.

-

Repeat the addition of the titrant in increments, recording the absorbance after each addition, until the absorbance readings no longer increase significantly.

-

-

Data Analysis:

-

Correct the absorbance readings for the dilution effect of adding the titrant. The corrected absorbance (A_corr) can be calculated as: A_corr = A_obs * (V_initial + V_added) / V_initial where A_obs is the observed absorbance, V_initial is the initial sample volume, and V_added is the total volume of titrant added.

-

Plot the corrected absorbance (A_corr) versus the volume of this compound added.

-

The plot will show two linear regions. The intersection of the lines of best fit for these two regions corresponds to the equivalence point, which is the volume of titrant required to react with all the thiol groups in the sample.

-

-

Calculation of Thiol Concentration:

-

Thiol Concentration (M) = (Volume of PMC at equivalence point (L) * Concentration of PMC (M)) / Initial Volume of Sample (L)

-

Protocol 2: Amperometric Titration of Thiol Groups

Materials:

-

This compound (PMC) stock solution (e.g., 10 mM)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Thiol-containing sample

-

Amperometric titration setup with a rotating platinum electrode and a saturated calomel (B162337) reference electrode (SCE)

-

Microburette

-

Nitrogen gas source

Procedure:

-

Preparation of Titrant: Prepare a working solution of this compound (e.g., 0.5 mM) in the phosphate buffer.

-

Sample Preparation: Dissolve or dilute the thiol-containing sample in the phosphate buffer to a suitable concentration (e.g., 100 µM).

-

Titration Cell Setup:

-

Place a known volume of the sample solution into the titration cell.

-

Immerse the rotating platinum electrode and the reference electrode in the solution.

-

Begin rotating the platinum electrode at a constant speed (e.g., 800 rpm).

-

Bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen, and maintain a nitrogen atmosphere over the solution during the titration.

-

-

Amperometric Measurement:

-

Apply a constant potential of -0.4 V to the rotating platinum electrode versus the SCE.

-

Record the initial steady-state current.

-

-

Titration:

-

Add the this compound working solution from a microburette in small, precise increments.

-

After each addition, wait for the current to stabilize and then record the current reading.

-

Continue the additions well past the endpoint, which is indicated by a continuous increase in current.

-

-

Data Analysis:

-

Plot the measured current (in µA) versus the volume of this compound added.

-

The graph will consist of two linear portions with different slopes. The initial portion will show a relatively constant low current, while the portion after the endpoint will show a steep linear increase in current.

-

Extrapolate the two linear portions of the graph. The point of intersection represents the equivalence point.

-

-

Calculation of Thiol Concentration:

-

Thiol Concentration (M) = (Volume of PMC at equivalence point (L) * Concentration of PMC (M)) / Initial Volume of Sample (L)

-

Visualizations

Caption: Workflow for Spectrophotometric Thiol Titration.

Caption: Workflow for Amperometric Thiol Titration.

Caption: Chemical Reaction of Thiol Titration.

Application of Phenylmercuric Chloride in Proteomics: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phenylmercuric chloride (PMC) as a valuable tool in the field of proteomics. PMC's unique properties as a thiol-reactive compound, particularly the reversible nature of its interaction with cysteine residues, make it a versatile reagent for a range of proteomics applications, from protein labeling and quantification to the characterization of protein structure and interactions.

Introduction to this compound in Proteomics

This compound is an organomercurial compound that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups of cysteine residues in proteins. This reactivity forms the basis of its application in proteomics. Unlike many other thiol-reactive reagents that form irreversible covalent bonds, PMC forms a stable but reversible thiolate bond. This reversibility is a key advantage, allowing for the protection of cysteine residues or the capture and subsequent release of thiol-containing proteins and peptides.

Recent studies using electrospray ionization mass spectrometry (ESI-MS) have confirmed that organomercurials like phenylmercury (B1218190) acetate (B1210297) bind exclusively and tightly to free cysteine residues in proteins. No binding is observed with proteins that lack free cysteines, highlighting the specificity of this interaction[1]. This high specificity minimizes off-target modifications and simplifies data analysis in complex proteomic samples.

Key Applications in Proteomics

The unique chemical properties of this compound lend themselves to several important applications in proteomics:

-

Reversible Protein Labeling: PMC can be used to label proteins at cysteine residues. This is useful for introducing detectable tags (e.g., biotin, fluorophores) if a PMC-derivative with such a tag is synthesized. The reversibility allows for the removal of the label under specific conditions, which can be advantageous in multi-step experimental workflows.

-

Quantification of Protein Thiols: By reacting with accessible cysteine residues, PMC can be used to quantify the number of free thiols in a protein or a complex protein mixture. This is particularly relevant in studies of oxidative stress and redox regulation, where the oxidation state of cysteine residues is a critical indicator of cellular health.

-

Enrichment of Cysteine-Containing Peptides: Phenylmercuric compounds immobilized on a solid support (as an organomercury resin) can be used for the affinity capture of proteins or peptides containing specific cysteine post-translational modifications, such as S-nitrosylation, S-glutathionylation, or S-acylation. The modified proteins/peptides can then be released for identification and analysis by mass spectrometry[2].

-

Protein Structure and Interaction Probing (Footprinting): The reactivity of PMC with cysteine residues is dependent on their solvent accessibility. This property can be exploited in protein footprinting experiments to probe protein conformation and identify regions involved in protein-protein or protein-ligand interactions.

Experimental Protocols

General Protocol for Reversible Labeling of Proteins with this compound

This protocol is adapted from general procedures for thiol-reactive probes and is suitable for the labeling of proteins with this compound[2].

Materials:

-

This compound (PMC)

-

Protein of interest

-

Reaction Buffer: 10–100 mM Phosphate, Tris, or HEPES, pH 7.0–7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: Concentrated solution of a low molecular weight thiol (e.g., glutathione, β-mercaptoethanol)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Anhydrous DMSO or DMF for preparing PMC stock solution

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 50–100 µM.

-

If the protein contains disulfide bonds that need to be labeled, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to adding PMC.

-

-

Labeling Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Add a 10–20 fold molar excess of the PMC stock solution to the protein solution. Add the reagent dropwise while gently stirring.

-

Protect the reaction mixture from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

To stop the reaction, add an excess of a low molecular weight thiol (e.g., glutathione) to consume any unreacted PMC.

-

Separate the labeled protein from excess reagent and byproducts using a desalting column or by extensive dialysis against a suitable buffer at 4°C.

-

-

Reversal of Labeling (Optional):

-

The phenylmercury-thiol bond can be cleaved by treatment with dilute HCl or an excess of a reducing agent like DTT[2]. The specific conditions for reversal (concentration, incubation time) should be optimized for the protein of interest.

-

Protocol for the Enrichment of Cysteine-Modified Peptides using an Organomercury Resin

This protocol outlines the general steps for using an organomercury resin to enrich peptides with specific cysteine modifications for mass spectrometry analysis[2].

Materials:

-

Organomercury affinity resin

-

Cell or tissue lysate

-

Lysis/Binding Buffer (e.g., HEN buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine, pH 7.7)

-

Wash Buffers (e.g., high salt and low salt washes)

-

Elution Buffer (e.g., buffer containing a high concentration of β-mercaptoethanol or DTT)

-

Reagents for protein digestion (e.g., trypsin)

-

Mass spectrometer

Procedure:

-

Protein Extraction and Preparation:

-

Lyse cells or tissues in a buffer that preserves the post-translational modification of interest.

-

Block free thiols in the protein lysate using a suitable alkylating agent (e.g., N-ethylmaleimide) if the goal is to enrich for specific oxidized cysteine modifications.

-

-

Affinity Enrichment:

-

Incubate the protein lysate with the organomercury resin to allow for the capture of proteins with accessible thiol groups or specific thiol modifications.

-

Wash the resin extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Resin Digestion (Optional):

-

For peptide-level analysis, the captured proteins can be digested with a protease (e.g., trypsin) while still bound to the resin.

-

-

Elution:

-

Elute the bound proteins or peptides from the resin using an elution buffer containing a high concentration of a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the mercury-thiol bond.

-

-

Mass Spectrometry Analysis:

-

Analyze the eluted proteins or peptides by LC-MS/MS to identify the proteins and map the sites of cysteine modification.

-

Data Presentation